molecular formula C9H11F2N3O4 B000846 Gemcitabine CAS No. 95058-81-4

Gemcitabine

Cat. No. B000846
CAS RN: 95058-81-4
M. Wt: 263.2 g/mol
InChI Key: SDUQYLNIPVEERB-QPPQHZFASA-N
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Description

Gemcitabine, a nucleoside analog, plays a significant role in cancer therapy, particularly in treating a wide range of solid tumors. Despite its efficacy, this compound faces challenges such as rapid inactivation in the blood, leading to the production of inactive metabolites and the development of resistance in many cancers. This resistance is often due to the loss of transporters and kinases essential for the drug's activation. To address these issues and improve its therapeutic effectiveness, several chemical modifications and strategies, including the synthesis of prodrugs, have been explored. These modifications aim to enhance this compound's metabolic stability, cytotoxic activity, and reduce resistance phenomena, offering a promising outlook for its use in chemotherapy strategies (Moysan, Bastiat, & Benoit, 2013).

Synthesis Analysis

This compound ([2'-deoxy-2',2'-difluorocytidine monohydrochloride (beta isomer); dFdC]) is synthesized as a novel deoxycytidine analogue, initially investigated for its antiviral effects but later developed as an anticancer therapy. Its synthesis reflects a targeted approach to enhance anticancer activity while managing its rapid deamination and excretion challenges (Noble & Goa, 1997).

Molecular Structure Analysis

The molecular structure of this compound includes fluorine atoms at the 2' position of the deoxycytidine molecule, which significantly contributes to its mechanism of action. This structural modification allows this compound to be incorporated into DNA, leading to the inhibition of DNA synthesis. The presence of fluorine atoms also plays a crucial role in its metabolic stability and resistance to deamination, key factors in its pharmacological profile (Noble & Goa, 1997).

Chemical Reactions and Properties

This compound undergoes phosphorylation within cells to form its active metabolites, which are incorporated into DNA, causing chain termination during DNA replication. Its chemical properties, particularly its ability to act as a chain terminator, underscore its potency as an anticancer agent. The rapid deamination in blood to inactive metabolites is a significant reaction that impacts its therapeutic use, prompting the development of chemical modifications to protect against this deactivation process (Moysan, Bastiat, & Benoit, 2013).

Physical Properties Analysis

This compound's physical properties, including its solubility and stability, are crucial for its pharmacokinetics and pharmacodynamics. Its solubility in water and biological fluids facilitates its administration and absorption, while its stability is enhanced by chemical modifications to improve its resistance to metabolic deactivation. These physical properties are critical for optimizing its therapeutic levels and minimizing side effects associated with high-dose administration (Moysan, Bastiat, & Benoit, 2013).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with cellular enzymes such as deoxycytidine kinase, play a significant role in its activation and efficacy as an anticancer agent. Its mechanism of action, involving incorporation into DNA and inhibition of nucleotide synthesis, highlights the importance of its chemical interactions at the molecular level. The development of this compound-based systems, such as liposomes and nanocomposites, aims to enhance its delivery, efficacy, and overcome resistance by exploiting its chemical properties for targeted therapy (Federico et al., 2012).

Scientific Research Applications

  • Epigenetic Gene Silencing

    Gemcitabine induces epigenetic gene silencing by inhibiting repair-mediated DNA demethylation, making it a valuable tool for manipulating DNA methylation (Schäfer et al., 2010).

  • Chemoresistance and Exosome Secretion

    Long-term exposure to this compound increases miR-155 expression in pancreatic ductal adenocarcinoma cells, which contributes to chemoresistance and enhanced exosome secretion (Mikamori et al., 2017).

  • Prodrug Development

    NUC-1031, a prodrug of this compound, shows promise in reducing tumor volumes in pancreatic cancer, representing an advancement in clinical development (Ślusarczyk et al., 2014).

  • Pharmacogenetics

    Understanding the pharmacogenetics of this compound can improve its administration and pharmacokinetics profile in treating pancreatic and lung cancers (Ciccolini et al., 2016).

  • Nanocomposite-based Delivery

    Nanocomposites based on this compound are being explored for targeted delivery in medicine, especially in oncotherapy, to reduce systemic toxicity and improve drug bioavailability (Turanska et al., 2019).

  • Radiosensitization

    this compound serves as a potent radiosensitizer for various cancer cells, enhancing antitumor immune activity and potentially improving treatment outcomes for cancers like glioblastoma (Bastiancich et al., 2017).

  • Pharmacogenomic Approach

    Genetic studies focusing on enzymes involved in this compound metabolism could lead to individualized chemotherapy based on pharmacogenomic approaches (Ueno et al., 2007).

  • Predicting Survival

    The expression of certain nucleoside transporters in pancreatic adenocarcinoma patients can predict survival rates after this compound-based chemoradiation (Maréchal et al., 2009).

Mechanism of Action

Target of Action

Gemcitabine, a nucleoside metabolic inhibitor, primarily targets the DNA synthesis process in cells . It is a cytidine analog, where two fluorine atoms have replaced the hydroxyl on the ribose . The primary targets of this compound are the building blocks of nucleic acids during DNA elongation, which it replaces, thereby arresting tumor growth and promoting apoptosis of malignant cells .

Mode of Action

This compound, as a prodrug, is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This action arrests tumor growth and promotes apoptosis (programmed cell death) of malignant cells . The structure, metabolism, and mechanism of action of this compound are similar to cytarabine, but this compound has a wider spectrum of antitumor activity .

Biochemical Pathways

This compound interferes with the DNA synthesis by incorporating into elongating DNA, and indirectly interferes with DNA replication by inhibiting the nucleoside salvage pathway . After being transported into the cell, this compound is phosphorylated by deoxycytidine kinase to form this compound monophosphate, which is then converted to the active compounds, this compound diphosphate and this compound triphosphate . These active forms inhibit processes required for DNA synthesis .

Pharmacokinetics

This compound is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . After administration and uptake by the cancer cell, this compound undergoes an initial phosphorylation by deoxycytidine kinase and to a lower extent by the extra-mitochondrial thymidine kinase 2, followed by a series of phosphorylation steps in order to be incorporated into both DNA and RNA as its active phosphorylated form this compound triphosphate .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, which results in cell death . After the incorporation of this compound nucleotide on the end of the elongating DNA strand, one more deoxynucleotide is added and thereafter, the DNA polymerases are unable to proceed . This irreparable error leads to inhibition of DNA synthesis, and eventually apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain membrane transporters, activating and inactivating enzymes at the tumor level, or the Hedgehog signaling pathway can affect the efficacy of this compound . Furthermore, genetic polymorphisms affecting cytidine deaminase, the enzyme responsible for the liver disposition of this compound, could act as a marker for clinical outcome (i.e., toxicity, efficacy) .

Safety and Hazards

Gemcitabine may cause mild skin irritation, may damage fertility, and may harm the unborn child . It is important not to become pregnant or get someone pregnant while you’re having treatment and for at least 6 months afterwards .

Future Directions

Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis . The combined application of Gemcitabine with iRGD may be a novel strategy to enhance the clinical therapeutic efficacy of this compound in patients with NSCLC .

properties

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SDUQYLNIPVEERB-QPPQHZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103882-84-4, 122111-03-9
Record name Gemcitabine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID3040487
Record name Gemcitabine
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Molecular Weight

263.20 g/mol
Source PubChem
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Physical Description

Solid
Record name Gemcitabine
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Solubility

2.23e+01 g/L
Record name Gemcitabine
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Mechanism of Action

Gemcitabine is a potent and specific deoxycytidine analog. After uptake into malignant cells, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). These active metabolites are nucleosides that mediate antitumour effects. dFdCTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, thereby competitively inhibiting DNA chain elongation. The non-terminal position of dFdCTP in the DNA chain prevents detection of dFdCTP in the chain and repair by proof-reading 3′5′-exonuclease: this process is referred to as "masked DNA chain termination." Incorporation of dFdCTP into the DNA chain ultimately leads to chain termination, DNA fragmentation, and apoptotic cell death of malignant cells. Gemcitabine has self-potentiating pharmacological actions that can increase the probability of successful incorporation of gemcitabine triphosphate into the DNA chain: dFdCDP inhibits ribonucleotide reductase, an enzyme responsible for catalyzing the reactions that generate dCTP for DNA synthesis. Since dFdCDP reduces the levels of dCTP, there is less competition for gemcitabine triphosphate for incorporation into DNA. Gemcitabine can also reduce metabolism and elimination of active metabolites from the target ce1l, prolonging high intracellular concentrations of the active metabolites. Such self-potentiating effects are not present with [cytarabine]., Gemcitabine hydrochloride, a synthetic pyrimidine nucleoside, is an antineoplastic agent. The nucleoside analog consists of the pyrimidine base difluorocytidine, and the sugar moiety deoxyribose. Like most antimetabolite antineoplastic agents, gemcitabine is cell-cycle specific, acting principally in the S phase of the cell cycle; the drug also may cause cellular arrest at the G1-S border. The cytotoxic activity of gemcitabine (2'-deoxy-2',2'-difluorocytidine) depends on intracellular conversion to its 5'-diphosphate and -triphosphate metabolites; thus, deoxydifluorocytidine-5?-diphosphate (dFdCDP, gemcitabine diphosphate) and -triphosphate (dFdCTP, gemcitabine triphosphate) and not unchanged gemcitabine are the pharmacologically active forms of the drug. Gemcitabine is phosphorylated by deoxycytidine kinase to gemcitabine monophosphate, which subsequently is phosphorylated to the corresponding diphosphate and triphosphate nucleosides, presumably by deoxycytidylate kinase and nucleoside diphosphate kinase, respectively. The cytotoxic effect of gemcitabine is attributed to the combined actions of its diphosphate and triphosphate nucleosides, which lead to inhibition of DNA synthesis., Gemcitabine diphosphate inhibits ribonucleotide reductase, which is responsible for catalyzing the formation of deoxynucleoside triphosphates needed in DNA synthesis. By inhibiting this reductase, gemcitabine diphosphate interferes with subsequent de novo nucleotide production. Gemcitabine triphosphate inhibits DNA synthesis by competing with the physiologic substrate, deoxycytidine triphosphate, for DNA polymerase and incorporation into DNA. The reduction in intracellular concentrations of deoxycytidine triphosphate induced by gemcitabine diphosphate actually enhances the incorporation of gemcitabine triphosphate into DNA, a mechanism referred to as ''self-potentiation.'' Following incorporation of gemcitabine triphosphate into the DNA chain, a single additional nucleotide, a normal base pair, is added and DNA synthesis is terminated, resulting in apoptosis (programmed cell death). DNA polymerase ? is unable to recognize the abnormal (gemcitabine) nucleotide and repair the DNA strand as a result of masking by the terminal normal base pair nucleotide (masked chain termination). This inability to recognize and excise the abnormal nucleotide results in a prolonged intracellular half-life of gemcitabine compared with other nucleoside analogs such as cytarabine and is thought to contribute to gemcitabine's expanded spectrum of antineoplastic activity relative to such agents. In CEM T lymphoblastoid cells, gemcitabine induces internucleosomal DNA fragmentation, which is characteristic of programmed cell death.
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Impurities

4-aminopyrimidin-2(1H)-one; 4-amino-1-(2-deoxy-2,2-difluoro-alpha-D-erythro-pentofuranosyl)pyrimidin-2(1h)-one
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Color/Form

Crystals from water, pH = 8.5

CAS RN

95058-81-4
Record name Gemcitabine
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Melting Point

168.64 °C
Record name Gemcitabine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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